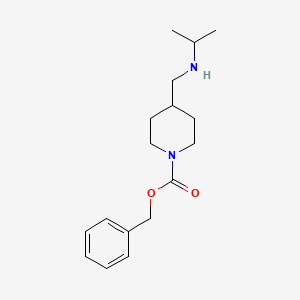

4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester

Description

4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring an isopropylaminomethyl substituent at the 4-position of the piperidine ring and a benzyl ester group at the 1-carboxylic acid position. Piperidine derivatives of this class are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of opioid receptor ligands and other bioactive molecules . The benzyl ester group enhances stability during synthetic processes, while the isopropylaminomethyl moiety may influence lipophilicity and receptor-binding affinity.

Properties

IUPAC Name |

benzyl 4-[(propan-2-ylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-14(2)18-12-15-8-10-19(11-9-15)17(20)21-13-16-6-4-3-5-7-16/h3-7,14-15,18H,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEDSYBATRLBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with isopropylamine and benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Commonly, the reaction is performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity: The isopropylaminomethyl group in the target compound likely increases lipophilicity compared to the 2-oxo-ethyl substituent in CAS 130312-10-6, which has a lower molecular weight (261.32 vs. ~319–347 for analogs) .

- Stability : Benzyl esters generally exhibit superior hydrolytic stability compared to tert-butyl esters (e.g., ’s discontinued tert-butyl analog), making them preferable for stepwise synthesis .

Functional Group Impact on Bioactivity

- Amine Functionality: The tertiary amine in CAS 1353972-73-2 may enhance blood-brain barrier penetration, a trait relevant to CNS drug development .

- Chiral Centers : Compounds like CAS 1354006-74-8 (with an (S)-configured butyryl group) highlight the role of stereochemistry in receptor specificity, a critical factor in opioid ligand design .

Biological Activity

4-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester, commonly known as a benzyl ester derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isopropylamino group and a benzyl ester moiety. Understanding its biological activity is crucial for its application in pharmaceuticals, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The chemical formula for this compound is C_{16}H_{24}N_{2}O_{2}, with a molecular weight of 280.38 g/mol. Its structure can be represented as follows:

Key Features

- Piperidine Ring : Provides a basic nitrogen atom that may interact with biological targets.

- Isopropylamino Group : Enhances lipophilicity, potentially improving membrane permeability.

- Benzyl Ester : May influence the compound's solubility and stability.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : In vitro assays have shown that it may possess cytotoxic activity against certain cancer cell lines.

Case Studies

-

Antimicrobial Screening :

A study conducted on a series of piperidine derivatives, including the benzyl ester, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate efficacy compared to standard antibiotics . -

Cytotoxicity Evaluation :

The cytotoxic effects of the compound were evaluated using the MTT assay on human cancer cell lines. Results indicated that the compound exhibited IC50 values in the micromolar range (10-30 µM), suggesting potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, such as enzymes involved in metabolic pathways or receptors implicated in cell signaling.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related piperidine derivatives can be insightful. The following table summarizes key differences in biological activities among selected compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Notes |

|---|---|---|---|

| This compound | 8 - 32 | 10 - 30 | Moderate efficacy against bacteria and cancer cells |

| 4-Methylaminopiperidine-1-carboxylic acid | 16 - 64 | 15 - 40 | Similar structure, slightly lower activity |

| N-Benzylpiperidine-1-carboxylic acid | 32 - 128 | >50 | Less potent than the target compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.